N-(3,3-diphenylpropyl)-3-fluorobenzamide
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Overview
Description
N-(3,3-diphenylpropyl)-3-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a 3,3-diphenylpropyl group attached to a 3-fluorobenzamide moiety. Its unique structure imparts specific chemical and biological properties, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-3-fluorobenzamide typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with 3,3-diphenylpropionitrile using a Friedel-Crafts alkylation reaction. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
Reduction: The resulting 3,3-diphenylpropionitrile is then reduced to 3,3-diphenylpropylamine using a reducing agent like lithium aluminum hydride (LiAlH4).
Amidation: Finally, the 3,3-diphenylpropylamine is reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine (Et3N) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (NaOH, K2CO3)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted benzamides
Scientific Research Applications
N-(3,3-diphenylpropyl)-3-fluorobenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant and antiproliferative properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neuroinflammatory disorders and as a PET radiotracer for imaging brain soluble epoxide hydrolase (sEH)
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. In the context of its use as a PET radiotracer, the compound targets soluble epoxide hydrolase (sEH) in the brain. By binding to sEH, it inhibits the enzyme’s activity, which is implicated in various neuroinflammatory and cardiovascular disorders .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3,3-diphenylpropylamine: This compound is structurally similar but lacks the fluorobenzamide moiety.
3,3-Diphenylpropylamine: Another related compound, commonly used in the synthesis of cardiovascular drugs.
Uniqueness
N-(3,3-diphenylpropyl)-3-fluorobenzamide stands out due to the presence of the fluorobenzamide group, which imparts unique chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and a research tool in various scientific domains.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO/c23-20-13-7-12-19(16-20)22(25)24-15-14-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16,21H,14-15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBRSRXZUBUNFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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